molecular formula C8H7ClO3 B14788747 4-(chloromethyl)-2,6-dihydroxybenzaldehyde

4-(chloromethyl)-2,6-dihydroxybenzaldehyde

Cat. No.: B14788747
M. Wt: 186.59 g/mol
InChI Key: CARUKBKADBOJPJ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2,6-dihydroxybenzaldehyde is an organic compound with a benzaldehyde core substituted with chloromethyl and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde typically involves the chloromethylation of 2,6-dihydroxybenzaldehyde. One common method includes the reaction of 2,6-dihydroxybenzaldehyde with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2,6-dihydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under basic conditions.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

4-(Chloromethyl)-2,6-dihydroxybenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde involves its reactivity due to the presence of the chloromethyl, hydroxyl, and aldehyde groups. These functional groups allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde.

    2,6-Dihydroxybenzaldehyde: Lacks the chloromethyl group.

    4-Chloromethylphenol: Contains a phenol group instead of an aldehyde.

Uniqueness

4-(Chloromethyl)-2,6-dihydroxybenzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications .

Properties

Molecular Formula

C8H7ClO3

Molecular Weight

186.59 g/mol

IUPAC Name

4-(chloromethyl)-2,6-dihydroxybenzaldehyde

InChI

InChI=1S/C8H7ClO3/c9-3-5-1-7(11)6(4-10)8(12)2-5/h1-2,4,11-12H,3H2

InChI Key

CARUKBKADBOJPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)C=O)O)CCl

Origin of Product

United States

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